molecular formula C20H23NO4 B14163112 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 556015-76-0

3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14163112
CAS No.: 556015-76-0
M. Wt: 341.4 g/mol
InChI Key: MUWAAARTORCHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenation reagents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets:

Properties

CAS No.

556015-76-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C20H23NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-5,7,9,11-12,16H,6,8,10H2,1-3H3,(H,21,22)

InChI Key

MUWAAARTORCHBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC3=CC=CC=C23

solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.